2-(3-Acetylphenyl)isoindole-1,3-dione
CAS No.: 72801-61-7
Cat. No.: VC7860444
Molecular Formula: C16H11NO3
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72801-61-7 |
|---|---|
| Molecular Formula | C16H11NO3 |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | 2-(3-acetylphenyl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C16H11NO3/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(17)20/h2-9H,1H3 |
| Standard InChI Key | KRWUJYKNZKVPSX-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical and Structural Characteristics
Molecular Identity and Physicochemical Properties
2-(3-Acetylphenyl)isoindole-1,3-dione has the molecular formula and a molecular weight of 265.26 g/mol . Its structure features an isoindole-1,3-dione core substituted at the 2-position with a 3-acetylphenyl group (Figure 1). Key physicochemical properties include a predicted boiling point of , density of , and a pKa of . These values suggest moderate polarity and stability under standard laboratory conditions.
Table 1: Physicochemical Properties of 2-(3-Acetylphenyl)isoindole-1,3-dione
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.26 g/mol |
| Boiling Point | |
| Density | |
| pKa |
Comparatively, the nitro-substituted analog 2-(3-nitrophenyl)isoindole-1,3-dione (CAS: 36647-25-3) exhibits a higher density () and boiling point (), underscoring the impact of electron-withdrawing groups on intermolecular interactions .
Structural Modifications and Derivatives
The isoindole-1,3-dione core permits diverse functionalization. For instance, substitution at the phenyl ring with halogens (e.g., 4-fluoro, 4-chloro) or electron-donating groups (e.g., methoxy) modulates electronic properties and bioactivity . Such derivatives are often synthesized via condensation reactions between acetylated precursors and aromatic aldehydes .
Synthetic Methodologies
Conventional Condensation Routes
A standard synthesis involves the reaction of 2-(4-acetylphenyl)isoindoline-1,3-dione with aromatic aldehydes under basic conditions. In one protocol, equimolar amounts of the acetylated precursor and aldehyde are stirred in ethanol with potassium hydroxide at room temperature . Yields typically range from 60–85%, depending on the aldehyde’s electronic nature. Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) require extended reaction times due to reduced nucleophilicity.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. For example, Naikal et al. reported a 20-minute protocol using ethanol as the solvent and KOH as the base, achieving yields comparable to conventional methods (75–90%) . This approach reduces energy consumption and byproduct formation, making it preferable for scalable production.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–12 hours | 15–30 minutes |
| Yield Range | 60–85% | 75–90% |
| Energy Efficiency | Low | High |
Advanced Functionalization Strategies
Patent literature describes deprotection strategies for hydroxyl-containing derivatives. For instance, treatment with Lewis acids like or cleaves methyl ether protecting groups, enabling access to phenolic analogs . Such methods are critical for tailoring solubility and pharmacokinetic profiles.
| Compound | Target | |
|---|---|---|
| I | AChE | 1.12 |
| III | BuChE | 21.24 |
| Donepezil | AChE | 0.005 |
Antibacterial Applications
The compound’s efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) has been demonstrated at MIC values of . Mechanistic studies suggest disruption of cell membrane integrity via interaction with lipid bilayers.
Future Directions
Ongoing research aims to optimize bioavailability through prodrug strategies and nanoformulations. Computational models predict that PEGylation of the acetyl group could enhance blood-brain barrier penetration, critical for neurodegenerative applications .
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